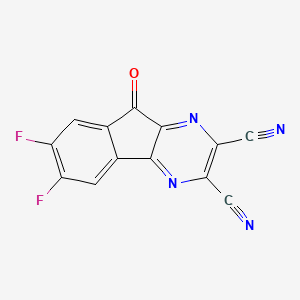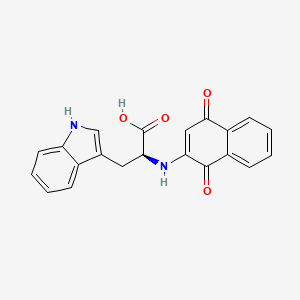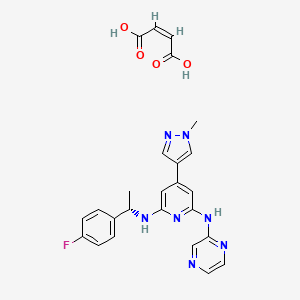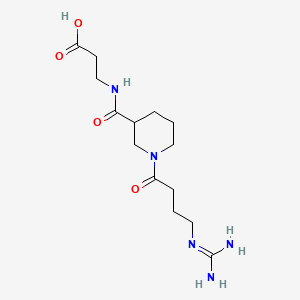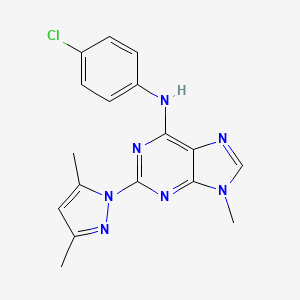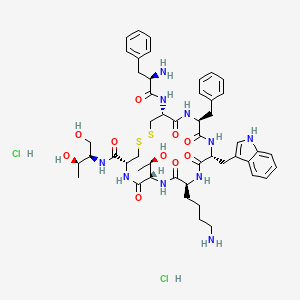
Octreotide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octreotide HCl is a potent, long-acting synthetic SOMATOSTATIN octapeptide analog that inhibits secretion of GROWTH HORMONE and is used to treat hormone-secreting tumors; DIABETES MELLITUS; HYPOTENSION, ORTHOSTATIC; HYPERINSULINISM; hypergastrinemia; and small bowel fistula.
Aplicaciones Científicas De Investigación
1. Treatment of Acute Radiation-Induced Diarrhea
Octreotide has shown effectiveness in treating acute radiation-induced diarrhea. A study compared octreotide acetate with diphenoxylate hydrochloride plus atropine sulfate in patients with diarrhea associated with pelvic radiotherapy. Octreotide was more effective in controlling this condition and reducing the need for radiotherapy interruptions, without any observed side effects (Yavuz et al., 2002).
2. Enhancing Intestinal Absorption of Octreotide
Research on the intestinal absorption of octreotide showed that N-trimethyl chitosan chloride (TMC) can significantly increase the absorption of this peptide analogue, suggesting its potential as an excipient in developing oral dosage forms for octreotide (Thanou et al., 2000).
3. Hemodynamic Effects in Autonomic Neuropathy
Octreotide was studied for its effects on splanchnic, forearm, and systemic vascular resistance and cardiac output in patients with autonomic neuropathy. The results indicated that octreotide increases splanchnic and forearm vascular resistance and cardiac output, suggesting its potential therapeutic role in conditions like autonomic neuropathy (Hoeldtke et al., 1991).
4. Use in Palliative Care
Octreotide has been employed in palliative care for managing gastrointestinal disorders like gastrointestinal hemorrhage, diarrhea, and intestinal occlusion. Its use in this setting has shown favorable results without significant side effects, highlighting its potential role in palliative care (Mercadante, 1994).
5. Effects on Healing of Small Bowel Anastomosis
A study investigated the effects of octreotide on the healing of small bowel anastomosis. It was found that octreotide did not have deleterious effects on anastomotic strength, systemic inflammation, or collagen content, even at high doses. This suggests its safety in patients with intestinal anastomosis (Miller et al., 1996).
6. Impact on Tumor Mass in Acromegaly
A meta-analysis assessed the effect of octreotide on pituitary tumor shrinkage in patients with acromegaly. The results showed that octreotide induces clinically relevant tumor shrinkage in more than half of the treated patients, indicating its significant role in managing acromegaly (Giustina et al., 2012).
Propiedades
Número CAS |
1607842-55-6 |
|---|---|
Nombre del producto |
Octreotide hydrochloride |
Fórmula molecular |
C49H68Cl2N10O10S2 |
Peso molecular |
1092.16 |
Nombre IUPAC |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C49H66N10O10S2.2ClH/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;;/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1 |
Clave InChI |
PPJMKGDKFBCNIY-LODIGNQBSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Octreotide hydrochloride; Octreotide hydrochloride, (-)-; Octreotide HCl; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




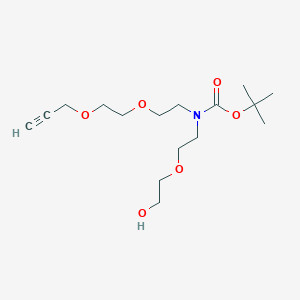
![3-Furancarboxamide, 2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-](/img/structure/B609633.png)
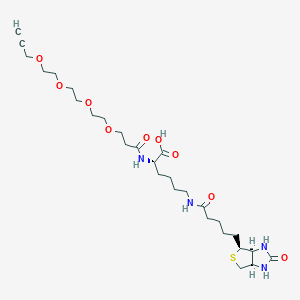
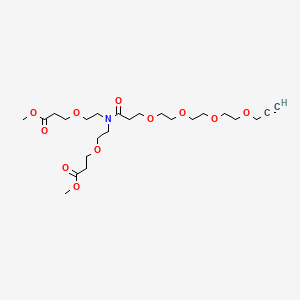
![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)
